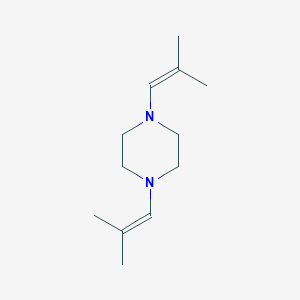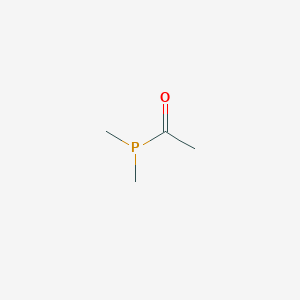
Acetyldimethylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In
作用機序
The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Acetyldimethylphosphine can react with electrophiles such as carbonyl compounds and halides to form new compounds. Acetyldimethylphosphine can also reduce organic compounds by donating a pair of electrons to the substrate.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Acetyldimethylphosphine. However, it has been reported that Acetyldimethylphosphine can inhibit the growth of some cancer cells by inducing apoptosis. Acetyldimethylphosphine has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. Acetyldimethylphosphine is also stable and can be easily handled and stored. However, Acetyldimethylphosphine is highly toxic and requires careful handling and disposal. The synthesis of Acetyldimethylphosphine can also be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. Acetyldimethylphosphine may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of Acetyldimethylphosphine in various fields.
合成法
Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of Acetyldimethylphosphine depend on the reaction conditions and the purity of the starting materials.
科学的研究の応用
Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. Acetyldimethylphosphine has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.
特性
CAS番号 |
18983-86-3 |
|---|---|
製品名 |
Acetyldimethylphosphine |
分子式 |
C4H9OP |
分子量 |
104.09 g/mol |
IUPAC名 |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
InChIキー |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
正規SMILES |
CC(=O)P(C)C |
同義語 |
Acetyldimethylphosphine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



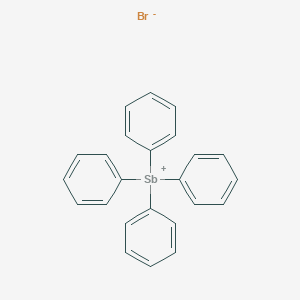
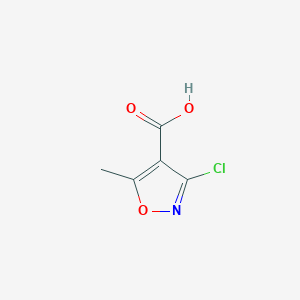

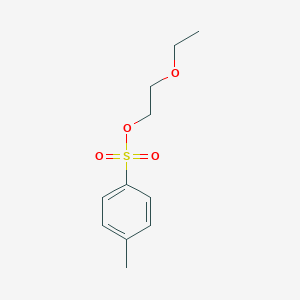
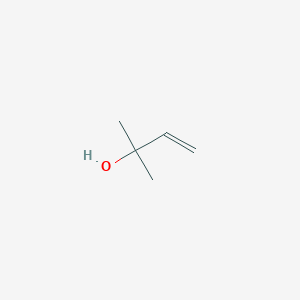
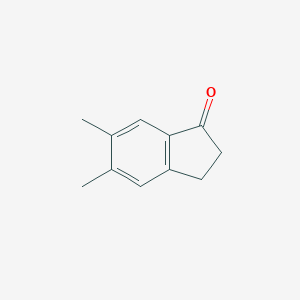
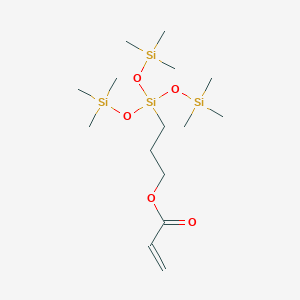
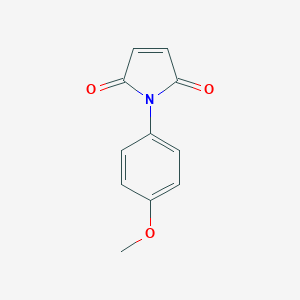

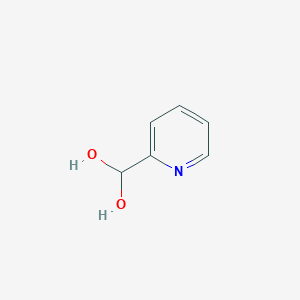
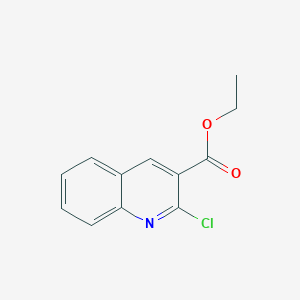
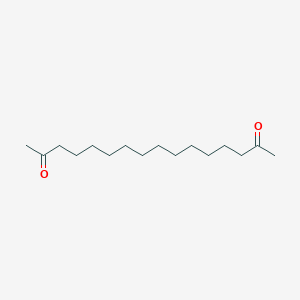
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
